3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
3-amino-6-bromo-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c9-4-1-2-6-5(3-4)7(13)12(10)8(14)11-6/h1-3H,10H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSAASAGUXWPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the quinazolinone core. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the bromine position.
Scientific Research Applications
Structural Features
- Amino Group : Enhances reactivity and biological interactions.
- Bromine Atom : Contributes to pharmacological properties.
- Thioxo Group : Imparts distinct chemical characteristics.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Selection of starting materials |
| 2 | Condensation reaction to form the core |
| 3 | Purification of the final product |
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. The mechanism of action includes the inhibition of enzymes involved in cell proliferation and apoptosis regulation.
Case Study Findings
Compounds derived from the quinazolinone core have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes some findings:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT-116 | 2.6 | Apoptosis pathway modulation |
| Compound C | HepG2 | 1.4 | Cell cycle arrest |
Enzyme Inhibition
3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been identified as an inhibitor of several key enzymes:
- Cyclooxygenase-2 (COX-2) : Involved in inflammatory processes.
- Lactate Dehydrogenase (LDHA) : Plays a role in cancer metabolism.
Inhibition of these enzymes suggests potential applications in treating inflammatory diseases and cancer.
Antioxidant Activity
The compound exhibits antioxidant properties, which may be beneficial in managing oxidative stress-related diseases. Its ability to modulate oxidative stress responses indicates potential therapeutic applications in conditions such as neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations in dihydroquinazolin-4(1H)-one derivatives and their impacts are summarized below:
Table 1: Substituent Effects on Bioactivity

Key Observations :
- Halogen Substitution : Bromo at position 6 (as in the target compound) may reduce efficacy compared to chloro in some contexts (e.g., enzyme inhibition) . However, bromo combined with chloro in insecticidal derivatives (e.g., ) demonstrates synergistic effects .
- Thioxo vs. Carbonyl : The 2-thioxo group increases sulfur-mediated interactions (e.g., with cysteine residues in enzymes) compared to carbonyl-containing analogs .
Target Compound Hypotheses :
Biological Activity
3-Amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Amino Group : Contributes to its reactivity and biological interactions.
- Bromine Atom : Enhances its pharmacological properties.
- Thioxo Group : Imparts distinct chemical characteristics.
Molecular Formula : C₈H₆BrN₃OS
Molecular Weight : 272.12 g/mol
CAS Number : 314021-00-6
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2-aminobenzamide and brominated thioxo derivatives.
- Cyclization Reaction : A condensation reaction under suitable conditions to form the quinazolinone core.
- Purification : Techniques such as recrystallization or chromatography to obtain high-purity products.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Inhibition of enzymes involved in cell proliferation and apoptosis regulation.
- Case Study Findings : Compounds derived from the quinazolinone core have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values indicating potent activity. For example, derivatives with specific substitutions have exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT-116 | 2.6 | Apoptosis pathway modulation |
| Compound C | HepG2 | 1.4 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential:
- Activity Against Bacteria : Some derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus. The presence of the thioxo group appears to enhance this activity, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, this compound has been studied for its ability to inhibit cholinesterases:
- Cholinesterase Inhibition : Some derivatives exhibited IC₅₀ values in the micromolar range, indicating potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Interaction : Binding to cellular receptors can influence various signaling pathways.
- Gene Expression Modulation : Affecting gene expression related to apoptosis and cell cycle regulation.
Comparative Analysis with Similar Compounds
The unique presence of both amino and bromine groups distinguishes this compound from other quinazolinone derivatives:
- Similar Compounds :
- 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one : Lacks bromine.
- 6-bromo derivatives : Lack the amino group but retain some biological activity.
Q & A
Q. What are the standard synthetic protocols for preparing 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C for 3 hours, yielding pale creamish crystals after recrystallization from ethanol (75% yield) . Alternative methods include direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid, achieving 55% yield . Key parameters include temperature control, solvent selection (e.g., acetic acid or ethanol), and reaction time optimization to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Identifies functional groups such as the thioxo group (~1686 cm⁻¹ for C=O and ~1605 cm⁻¹ for C=N) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm structural features, e.g., aromatic protons (δ 7.25–7.82 ppm) and methyl groups (δ 2.48 ppm) .
- Mass spectrometry : Validates molecular weight via fragmentation patterns (e.g., molecular ion peaks matching C₉H₈N₃OBr) .
- Elemental analysis : Ensures purity by verifying C, H, N, and Br percentages .
Q. What are the primary challenges in crystallizing this compound for X-ray studies?
Poor solubility in common solvents (e.g., ethanol, DMSO) and polymorphism can hinder crystallization. Strategies include using mixed solvents (ethanol/water), slow evaporation, and seeding. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for handling twinned data or high-resolution datasets .
Advanced Research Questions
Q. How can reaction yields be improved during bromination or cyclocondensation steps?
- Catalyst optimization : Heterogeneous catalysts like hydroxyapatite nanoparticles (HAP NPs) enhance reaction efficiency in aqueous media, enabling one-pot syntheses with >80% yields .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in halogenation steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) or green solvents (water) under reflux improve intermediate stability .
Q. What mechanisms underlie the biological activity of this compound, and how are they validated?
- Insecticidal activity : Derivatives exhibit larvicidal effects (e.g., 80% mortality at 5 μg/mL against Mythimna separata) via acetylcholine esterase inhibition. Bioassays involve dose-response studies and comparative LC₅₀ calculations .
- CNS depressant activity : Evaluated using rodent models (e.g., forced swim tests) to measure sedation or anticonvulsant effects. Structure-activity relationships (SAR) are established by modifying the thioxo or bromo substituents .
Q. How should researchers address contradictions in spectral or crystallographic data?
- Cross-validation : Compare IR/NMR data with computational simulations (e.g., DFT) to confirm peak assignments .
- Multi-method refinement : Use SHELXL for crystallographic refinement, incorporating constraints for disordered atoms or hydrogen bonding networks .
- Batch reproducibility : Replicate syntheses under controlled conditions to isolate variables (e.g., humidity, solvent purity) affecting spectral outcomes .
Q. What strategies are effective for synthesizing Schiff base derivatives of this compound?
Condensation with aromatic aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) in trace acetic acid yields Schiff bases (e.g., 5f, 76% yield). Reaction monitoring via TLC and recrystallization in ethanol ensures purity. Spectral shifts in ¹H NMR (e.g., δ 8.76 ppm for =CH) confirm imine formation .
Methodological Tables
Q. Table 1. Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Hydrazine cyclization | Hydrazine hydrate, 120°C, 3 hrs | 75% | |
| Direct bromination | Br₂ in acetic acid, RT, 12 hrs | 55% | |
| HAP NPs catalysis | H₂O, 90°C, 1 hr | >80% |
Q. Table 2. Pharmacological Evaluation Parameters
| Assay Type | Model/Protocol | Key Metric | Reference |
|---|---|---|---|
| Larvicidal activity | Mythimna separata bioassay | LC₅₀ (μg/mL) | |
| Cathepsin inhibition | Enzymatic kinetics (UV-Vis) | IC₅₀ (nM) | |
| Anticonvulsant screening | Maximal electroshock (MES) test | Seizure threshold |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

